molecular formula C13H23NO4 B13570500 3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid CAS No. 2348342-15-2

3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid

Cat. No.: B13570500
CAS No.: 2348342-15-2
M. Wt: 257.33 g/mol
InChI Key: ZVYVZEUADCRFHK-JTQLQIEISA-N
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Description

3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a reaction with an appropriate propanoic acid derivative, such as a propanoic acid chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine ring or the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives or propanoic acid derivatives.

Scientific Research Applications

3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
  • 3-tert-Butoxycarbonylamino-hexanoic acid
  • 3-tert-Butoxycarbonylamino-heptanoic acid

Uniqueness

3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid is unique due to its specific structural features, including the piperidine ring and the tert-butoxycarbonyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

2348342-15-2

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

3-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)/t10-/m0/s1

InChI Key

ZVYVZEUADCRFHK-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O

Origin of Product

United States

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